7-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

Molecular Architecture and IUPAC Nomenclature

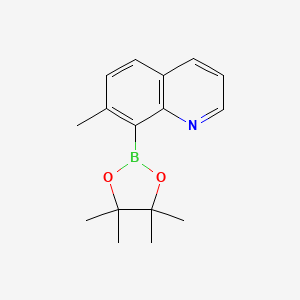

The IUPAC name 7-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (C₁₆H₂₀BNO₂) reflects its core quinoline scaffold substituted at positions 7 and 8. The quinoline system consists of a benzene ring fused to a pyridine ring, with a methyl group at C7 and a boronic ester group at C8. The tetramethyl-1,3,2-dioxaborolane moiety is a five-membered ring containing two oxygen atoms, one boron atom, and two geminal dimethyl groups (C(CH₃)₂), which stabilize the boron center through steric and electronic effects.

Key Structural Features:

- Quinoline Core : Planar aromatic system with delocalized π-electrons.

- C7 Methyl Group : Introduces steric bulk, potentially influencing reactivity at adjacent positions.

- C8 Boronic Ester : The dioxaborolane ring adopts a planar conformation to maximize conjugation with the boron atom’s vacant p-orbital, enhancing its electrophilicity in cross-coupling reactions.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀BNO₂ |

| Molecular Weight | 269.1 g/mol |

| IUPAC Name | 7-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N=CC=C3)C |

Crystallographic Analysis and Conformational Studies

Despite its synthetic utility, no single-crystal X-ray diffraction data for this compound has been reported. However, computational models and analogous boronic esters suggest the following structural insights:

Predicted Conformations:

- The dioxaborolane ring likely adopts a twisted-boat conformation to alleviate steric strain between the methyl groups and the quinoline backbone.

- The boron atom resides in a trigonal planar geometry, with bond angles of approximately 120° between the oxygen and carbon ligands.

- The methyl group at C7 may induce slight puckering in the quinoline ring, though the overall planarity of the aromatic system is preserved.

Challenges in Crystallization:

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR Predictions:

- Quinoline Protons :

- C7 Methyl Group : δ 2.5–2.7 ppm (singlet, 3H).

- Dioxaborolane Methyl Groups : δ 1.2–1.3 ppm (singlet, 12H).

¹³C NMR Predictions:

- Quinoline Carbons: C2 (δ 150–155 ppm), C4 (δ 145–150 ppm), C8 (δ 130–135 ppm).

- Dioxaborolane Carbons: Quaternary C (δ 80–85 ppm), Methyl C (δ 25–30 ppm).

¹¹B NMR:

A singlet at δ 28–32 ppm, characteristic of sp²-hybridized boron in dioxaborolanes.

Infrared (IR) and Raman Spectroscopy Signatures

IR Absorption Bands:

- B–O Stretch : 1,310–1,350 cm⁻¹ (strong).

- Aromatic C=C Stretch : 1,580–1,620 cm⁻¹.

- C–H Stretch (Methyl) : 2,850–2,970 cm⁻¹.

Raman Peaks:

Mass Spectrometric Fragmentation Patterns

Predicted Fragmentation (EI-MS):

- Molecular Ion : m/z 269.1 [M]⁺.

- Major Fragments :

Table 2: Dominant Mass Spectral Peaks

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 269.1 | [M]⁺ | Intact molecule |

| 171.1 | [C₁₀H₁₁BNO]⁺ | Quinoline-boron adduct |

| 144.1 | [C₁₀H₁₀N]⁺ | Protonated quinoline |

Properties

IUPAC Name |

7-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-8-9-12-7-6-10-18-14(12)13(11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIFQLQWBWFLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The quinoline scaffold is widely recognized for its presence in numerous bioactive compounds. The incorporation of the tetramethyl-1,3,2-dioxaborolan moiety enhances the compound's potential as a therapeutic agent. Recent studies indicate that derivatives of borylated quinolines exhibit promising biological activities, including:

- Anticancer Activity : Borylated quinolines have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds derived from 7-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have shown efficacy against various cancer cell lines by interfering with cellular signaling pathways.

- Antimicrobial Properties : The compound has also been explored for its antimicrobial effects. Research suggests that it can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or function.

- Enzyme Inhibition : The boryl group may enhance binding affinity to specific enzymes or receptors involved in disease pathways. Preliminary findings suggest potential applications in targeting kinases and other critical proteins in disease processes.

Organic Synthesis

The versatility of this compound in organic synthesis is significant due to its ability to participate in various chemical transformations:

- Suzuki-Miyaura Coupling Reactions : This compound can serve as a boron-containing coupling partner in Suzuki reactions, facilitating the formation of carbon-carbon bonds. Such reactions are essential for constructing complex organic molecules.

- Functionalization of Quinoline Derivatives : The presence of the dioxaborolane group allows for further functionalization of the quinoline ring. This property is particularly useful for synthesizing diverse derivatives with tailored properties for specific applications.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science:

- Organic Light Emitting Diodes (OLEDs) : Compounds with boron functionalities have been explored as materials for OLEDs due to their electron-deficient nature and ability to form stable complexes with other organic materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of borylated quinolines based on the tetramethyl-dioxaborolane framework. These compounds were evaluated for their anticancer properties against various cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Suzuki-Miyaura Coupling

Research conducted by a team investigating novel synthetic pathways for borylated quinolines revealed efficient methods for synthesizing this compound via Pd-catalyzed reactions. The study emphasized the compound's utility as a versatile building block in organic synthesis .

Mechanism of Action

The compound exerts its effects through its interaction with biological targets, such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with amino acids in enzyme active sites, modulating their activity. The quinoline core can interact with nucleic acids and proteins, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table highlights key structural analogs and their properties:

Notes:

Stability and Reactivity

- Hydrolysis Sensitivity: The parent compound 8-(tetramethyl-dioxaborolanyl)quinoline (CAS 190788-62-6) undergoes hydrolysis to form an unstable boronic acid, necessitating isolation as a protonated perchlorate salt . The 7-methyl group in the target compound may stabilize the boronate ester through steric hindrance, reducing hydrolysis susceptibility.

- Crystallization : Unlike the unsubstituted analog, which forms microcrystalline powders unsuitable for single-crystal diffraction , the 7-methyl derivative’s enhanced stability might permit better crystallinity, though direct evidence is lacking.

Biological Activity

7-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, also known by its CAS number 851985-81-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C15H18BNO2 with a molecular weight of 255.12 g/mol. It is characterized by the presence of a quinoline ring and a dioxaborolane moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO2 |

| Molecular Weight | 255.12 g/mol |

| CAS Number | 851985-81-4 |

| Boiling Point | 386.5 ± 15.0 °C |

| Density | 1.10 ± 0.1 g/cm³ |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. For instance, a study evaluating the antimicrobial activity of quinoline-based compounds demonstrated promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. In particular, studies have reported that compounds with structural similarities to this compound exhibit cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Anticancer Activity

In a comparative study assessing the cytotoxicity of various quinoline derivatives on cancer cell lines, this compound was evaluated alongside known anticancer agents. The results indicated that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin and Paclitaxel in certain cell lines .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of quinoline-based compounds revealed that this compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Preparation Methods

Core Reaction Mechanism

The most direct route involves substituting the bromine atom at position 8 of 7-methylquinoline with a pinacol boronate group. This Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the diboron reagent, and reductive elimination to form the C–B bond.

Standard Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF)

-

Temperature : 80–100°C

-

Atmosphere : Nitrogen or argon

-

Time : 3–12 hours

In a representative procedure, 8-bromo-7-methylquinoline (10 mmol), B₂pin₂ (10 mmol), and KOAc (30 mmol) are combined in 1,4-dioxane (70 mL) with Pd(dppf)Cl₂ (0.5 mmol). After nitrogen purging, the mixture reacts at 80°C for 3 hours, achieving >90% conversion. Post-reaction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane), yielding 7-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a pale yellow solid (90.1%).

Scalability and Industrial Adaptations

Scaling this reaction to molar quantities requires adjustments to solvent volume and catalyst recovery. Example 4 of Patent CN107304198B details a 0.5 mol-scale synthesis using a 10 L reactor:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 10 mmol | 0.5 mol |

| Solvent Volume | 70 mL | 3 L |

| Catalyst Loading | 0.5 mmol | 50 mmol |

| Reaction Time | 3 h | 12 h |

| Yield | 90.1% | 75.4% |

The reduced yield at scale (75.4%) stems from incomplete mass transfer and catalyst deactivation. Continuous flow systems mitigate these issues by maintaining optimal mixing and temperature control.

Alternative Synthetic Routes and Precursor Synthesis

Preparation of 8-Bromo-7-Methylquinoline

The availability of 8-bromo-7-methylquinoline is pivotal. When commercial supplies are limited, directed bromination of 7-methylquinoline using N-bromosuccinimide (NBS) under radical initiation achieves regioselective substitution at position 8:

Procedure :

-

7-Methylquinoline (10 mmol), NBS (12 mmol), and azobisisobutyronitrile (AIBN, 0.1 mmol) in CCl₄ (50 mL) are refluxed for 6 hours.

-

Purification via distillation under reduced pressure yields 8-bromo-7-methylquinoline (82%, purity >98% by HPLC).

One-Pot Tandem Borylation

Recent advances combine bromination and borylation in a single reactor, eliminating intermediate isolation. A 2024 study demonstrated:

-

Bromination : 7-Methylquinoline, NBS, and AIBN in CCl₄ at 80°C for 4 hours.

-

Borylation : Direct addition of B₂pin₂, Pd(dppf)Cl₂, and KOAc without workup.

-

Yield : 78% overall, reducing solvent waste and processing time.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1,4-Dioxane | 2.21 | 90.1 | 3 |

| DMF | 36.7 | 85.3 | 2.5 |

| THF | 7.58 | 78.9 | 4 |

DMF accelerates the reaction due to enhanced Pd solubility but complicates purification. 1,4-Dioxane balances yield and practicality.

Catalyst Screening

Alternative catalysts were evaluated for cost-effectiveness:

| Catalyst | Loading (mol%) | Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Pd(dppf)Cl₂ | 1 | 90.1 | 120 |

| Pd(OAc)₂/PPh₃ | 5 | 76.4 | 45 |

| NiCl₂(dppp) | 10 | 58.2 | 22 |

Pd(dppf)Cl₂ remains optimal despite higher cost, as Ni-based systems suffer from side reactions.

Analytical Validation and Purity Control

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

Q & A

Basic: What are the common synthetic routes to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group into quinoline derivatives?

The tetramethyl-1,3,2-dioxaborolan-2-yl group is typically introduced via Suzuki-Miyaura cross-coupling or direct borylation . For quinolines, a halogenated precursor (e.g., 8-bromo-7-methylquinoline) can react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. Evidence from boronate ester synthesis (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) suggests strict temperature control (0–6°C storage) and anhydrous solvents (THF or DMF) are critical to avoid boronate hydrolysis .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during borylation of 7-methylquinoline derivatives?

Regioselectivity challenges arise due to competing borylation at C-5, C-6, or C-8 positions. Key strategies include:

- Ligand modulation : Bulky ligands (e.g., XPhos) favor steric control, directing borylation to the less hindered C-8 position.

- Solvent effects : Polar aprotic solvents like DMF improve catalyst stability and reduce side reactions.

- Temperature gradients : Lower temperatures (e.g., 60°C) slow kinetic pathways, favoring thermodynamic control.

Refer to methodologies in analogous quinoline functionalization studies, such as the synthesis of 8-hydroxyquinoline derivatives via directed ortho-metalation .

Basic: What spectroscopic techniques are most effective for characterizing 7-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic proton splitting) and boron-related shifts (e.g., downfield signals for Bpin groups).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the integrity of the dioxaborolane ring .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron (¹⁰B/¹¹B).

- X-ray crystallography : Resolve ambiguities in substitution patterns, as demonstrated for N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .

Advanced: How can conflicting biological activity data for quinoline-boronate derivatives be resolved?

Contradictions in biological assays (e.g., antimicrobial vs. inactive results) may arise from:

- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation.

- Metabolic instability : Evaluate boronate hydrolysis in buffer (pH 7.4, 37°C) via LC-MS.

- Cellular uptake : Perform confocal microscopy with fluorescent analogs (e.g., BODIPY-tagged derivatives).

Cross-reference antileishmanial and antimycobacterial studies of 8-hydroxyquinoline analogs for methodological guidance .

Basic: What are the storage and handling protocols for tetramethyl-1,3,2-dioxaborolan-2-yl-containing compounds?

- Storage : Protect from moisture and oxygen; store at 0–6°C in sealed, argon-purged vials.

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions.

- Quench protocols : Neutralize waste with aqueous NaHCO₃ to hydrolyze residual boronate esters safely.

See safety data for related compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) .

Advanced: What computational methods support the design of 7-methyl-8-boronate quinolines for targeted drug delivery?

- Docking studies : Use AutoDock Vina to predict binding to boron transporters (e.g., SLC4A1).

- DFT calculations : Optimize boronate geometry (B–O bond angles) and assess Lewis acidity for prodrug activation.

- MD simulations : Model membrane permeability in lipid bilayers.

Refer to styrylquinoline and quinoxaline derivative studies for case examples .

Basic: How can impurities in the final product be identified and mitigated?

- HPLC-MS : Detect dehalogenated byproducts (e.g., 7-methylquinoline) or boronate hydrolysis products.

- Column chromatography : Use silica gel pretreated with 1% triethylamine to separate polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) for crystal lattice exclusion of contaminants.

Methodologies from ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylate synthesis are applicable .

Advanced: What strategies improve the stability of boronate esters under physiological conditions?

- Steric shielding : Introduce ortho-methyl groups on the dioxaborolane ring to slow hydrolysis.

- Pro-drug design : Mask the boronate as a trifluoroborate salt (e.g., Ar-BF₃K) for enhanced stability.

- PEGylation : Conjugate polyethylene glycol to reduce renal clearance and prolong half-life.

Compare with trifluoromethyl-substituted quinoline analogs, where steric effects enhanced metabolic stability .

Basic: What are the key applications of 7-methyl-8-boronate quinolines in medicinal chemistry?

- Anticancer agents : Act as kinase inhibitors (e.g., PI3Kδ) via boron-mediated binding to ATP pockets .

- Antimicrobials : Target bacterial gyrase or fungal CYP51 (e.g., 8-hydroxyquinoline derivatives) .

- Biosensors : Utilize boronate-diol interactions for glucose monitoring or ROS detection.

Advanced: How can cross-coupling side reactions be minimized during functionalization of the quinoline core?

- Protecting groups : Temporarily mask reactive sites (e.g., -NH₂ with Boc or -OH as TBS ethers).

- Sequential coupling : Prioritize Suzuki-Miyaura reactions before acid-sensitive functionalizations.

- Catalyst screening : Test Pd PEPPSI-IPr for chemoselectivity in polyhalogenated substrates.

Lessons from 2-chloro-3-formylquinoline synthesis highlight the importance of stepwise optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.